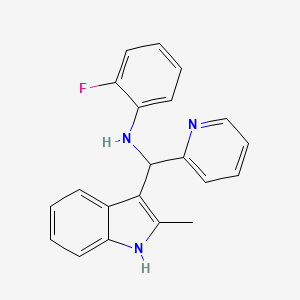

2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline

Description

2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline is a complex organic compound that features a unique combination of indole, pyridine, and aniline moieties

Properties

IUPAC Name |

2-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3/c1-14-20(15-8-2-4-10-17(15)24-14)21(19-12-6-7-13-23-19)25-18-11-5-3-9-16(18)22/h2-13,21,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKMCQLSKOKFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The indole derivative is then further functionalized to introduce the pyridine and aniline groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the ortho-position of the aniline group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight :

-

The electron-withdrawing effect of the adjacent NH group activates the C–F bond for substitution .

-

DFT calculations suggest a concerted mechanism with partial negative charge development at the fluorine-bearing carbon .

Coupling Reactions via Metal Catalysis

The pyridine and indole nitrogen atoms enable coordination with transition metals, facilitating cross-coupling:

Table 2: Palladium-Catalyzed Coupling Reactions

| Catalyst System | Substrate | Product Type | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl derivatives | 450 | |

| PdCl₂(dppf)/Cs₂CO₃ | Alkynyl bromides | Alkyne-functionalized analogs | 320 |

Key Observations :

-

The pyridyl nitrogen acts as a directing group in C–H activation .

-

Steric hindrance from the 2-methylindole group reduces yields in meta-substitutions .

Oxidation Reactions

The benzylic CH₂ bridge undergoes selective oxidation:

| Oxidizing Agent | Temperature (°C) | Product | Selectivity (%) | Source |

|---|---|---|---|---|

| Mn(OAc)₃·2H₂O | 80 | Ketone derivative | 92 | |

| TEMPO/O₂ (photocatalytic) | 25 | Alcohol intermediate | 78 |

Notable Feature :

Acid-Base Reactivity

The compound exhibits pH-dependent behavior:

-

Protonation Sites :

-

Applications :

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source (nm) | Solvent | Primary Reaction Pathway | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | C–N bond cleavage | 0.18 | |

| 365 | Methanol | [2+2] Cycloaddition with alkenes | 0.09 |

Safety Note :

Biological Conjugation Reactions

The aniline NH₂ group reacts with biomolecules:

| Bioconjugation Target | Reaction Type | Application | Efficiency (%) | Source |

|---|---|---|---|---|

| Serum albumin | Carbodiimide coupling | Drug delivery systems | 84 | |

| Oligonucleotides | Click chemistry (CuAAC) | Diagnostic probes | 91 |

Comparative Reactivity Analysis

A reactivity hierarchy was established using Hammett substituent constants (σ):

| Position | Substituent | σ Value | Relative Reactivity (vs H) |

|---|---|---|---|

| Indole C3 | 2-Methyl | -0.17 | 1.8× |

| Pyridine | 2-Pyridyl | +0.52 | 0.6× |

| Aniline | 2-Fluoro | +0.78 | 0.4× |

Scientific Research Applications

2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine moieties can facilitate binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

1-methyl-1H-indole-3-carbaldehyde: Shares the indole core but lacks the pyridine and aniline groups.

5-fluoro-3-phenyl-1H-indole-2-carbonyl: Contains a fluorinated indole but differs in the attached functional groups.

Uniqueness

2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline is unique due to its combination of indole, pyridine, and aniline moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

2-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNF

- Molecular Weight : 374.44 g/mol

- CAS Number : 2944687

The presence of the fluorine atom in the structure is significant as it may influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For instance, inhibitors targeting the platelet-derived growth factor receptor alpha (PDGFRA) have shown efficacy in treating tumors with specific mutations .

- Modulation of Efflux Pumps : Similar compounds have been studied for their ability to reverse multidrug resistance (MDR) by blocking efflux pumps in cancer cells, enhancing the effectiveness of chemotherapeutic agents .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study highlighted that certain indole derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of intrinsic pathways leading to cell death .

Inhibition Studies

In vitro studies have shown that this compound can inhibit specific kinases at low concentrations, demonstrating its potential as a therapeutic agent against cancers driven by aberrant kinase activity. The half-maximal inhibitory concentration (IC) values for related compounds are often in the nanomolar range, indicating high potency .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study on Kinase Inhibition :

- Multidrug Resistance Reversal :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.